Methyl 2-({[1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate
Description
Methyl 2-({[1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate is a synthetic organic compound featuring a fused benzothieno[2,3-d]pyrimidine core, a piperidine ring substituted at the 4-position, and an acetamide ester group. The benzothieno-pyrimidine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The piperidyl-carbonyl linkage enhances the molecule’s ability to interact with biological targets via hydrogen bonding and hydrophobic interactions, while the methyl ester group improves solubility and bioavailability .
Properties
Molecular Formula |
C19H24N4O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 2-[[1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C19H24N4O3S/c1-26-15(24)10-20-18(25)12-6-8-23(9-7-12)17-16-13-4-2-3-5-14(13)27-19(16)22-11-21-17/h11-12H,2-10H2,1H3,(H,20,25) |
InChI Key |
QTFATXRTCFYAIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the benzothieno-pyrimidine core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step often includes esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Hydrolysis
The amide group in the molecule can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts. For example:
-
Reaction : Amide → Carboxylic acid + Amine
-
Conditions : HCl (acidic) or NaOH (basic)
-
Mechanism : Nucleophilic attack on the carbonyl carbon by water, facilitated by acid/base catalysis.
Alkylation/Substitution
The aromatic ring and piperidine moiety are susceptible to electrophilic substitution. Halogenation or nitration could introduce substituents, altering biological activity. For instance:
-
Reaction : Electrophilic substitution (e.g., nitration)
-
Reagents : HNO₃, H₂SO₄
-
Product : Nitro- or halo-substituted derivatives.
Oxidation/Reduction
The tetrahydrobenzothieno ring may undergo oxidation to form quinones, while reduction could alter the ring’s oxidation state.
-
Products : Quinone derivatives or partially saturated analogs.
Amide Bond Cleavage
The carbonyl group in the amide is reactive, enabling cleavage via proteases or chemical agents like trypsin. This could release the piperidine fragment, altering pharmacokinetics.
Amide Hydrolysis
The amide group undergoes hydrolysis via a tetrahedral intermediate, breaking the C-N bond. Acidic conditions protonate the carbonyl oxygen, enhancing nucleophilic attack by water.
Electrophilic Substitution
The aromatic rings in the benzothieno-pyrimidine core activate specific positions for electrophilic substitution. For example, nitration at para positions could occur due to directing effects of substituents.
Comparison of Reactions
Biological Implications
Reactions such as hydrolysis or substitution may influence the compound’s therapeutic efficacy. For example, amide cleavage could reduce bioavailability, while nitration might enhance receptor binding. Patents suggest derivatives with modified substituents exhibit inhibitory effects on targets like intestinal phosphate transporters .
Scientific Research Applications
Methyl 2-({[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The benzothieno-pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothieno-pyrimidine derivatives, which exhibit structural and functional diversity. Below is a detailed comparison with structurally analogous compounds, focusing on key substitutions, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Benzothieno-Pyrimidine Derivatives
*Molecular weight estimated from analogous structures.
Key Structural Differences and Implications
Core Ring Saturation: The target compound features a 5,6,7,8-tetrahydrobenzothieno-pyrimidine core, which enhances conformational flexibility compared to fully aromatic systems.
Substituent Variations :
- The sulfanyl-acetyl group in and may improve redox activity or metal coordination, whereas the piperidyl-carbonyl group in the target compound favors hydrogen bonding with enzymes .
- The 4-chlorophenyl group in adds hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
Biological Activity: Compounds like 2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro[b]benzothieno[2,3-d]pyrimidin-4-amine (MW 329.85) are explicitly synthesized for anticancer research, with structural similarities to EGFR inhibitors . The target compound’s methyl ester group may confer better metabolic stability than the amine group in .
Molecular Weight and Solubility :
- Derivatives with lower molecular weights (e.g., , MW 315.41) may exhibit better pharmacokinetic profiles, while bulkier analogs (e.g., , MW ~529) could face challenges in bioavailability.
Research Findings and Trends
- Synthetic Routes : Many analogs (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 7a (a hydrazinecarbothioamide derivative) in .
- Structure-Activity Relationships (SAR): The piperidine and ester groups in the target compound align with the "similarity principle" (), where minor structural changes significantly alter bioactivity. For example, replacing the thiophene-carboxamide in with a piperidyl-carbonyl group could modulate selectivity toward specific kinases.
Biological Activity
Methyl 2-({[1-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure including a benzothieno-pyrimidine moiety and a piperidine ring. Its molecular formula is with a molecular weight of approximately 394.51 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the low micromolar range .
- Neuroprotective Effects : The tetrahydrobenzothieno moiety has been associated with neuroprotective properties, potentially beneficial in neurodegenerative diseases. Compounds with similar structures have demonstrated the ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory disorders .
The mechanisms through which methyl 2-({[1-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate exerts its effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit enzymes involved in cancer progression and inflammation, such as COX-2 and HDACs.
- Modulation of Signaling Pathways : It may interact with cellular signaling pathways that regulate cell survival and apoptosis, leading to enhanced anticancer effects.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of several benzothieno derivatives on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of 0.29 µM, indicating potent activity against this cancer type. Morphological analyses revealed apoptosis induction characterized by membrane blebbing and nuclear fragmentation .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of similar tetrahydrobenzothieno compounds. In vitro assays showed that these compounds could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a possible mechanism for their protective effects against neurodegeneration .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
